![molecular formula C26H28BrOPSi B14235288 Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide CAS No. 223269-84-9](/img/structure/B14235288.png)
Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide is an organophosphorus compound. It is a quaternary phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 5-(trimethylsilyl)-3-furanyl methyl bromide under anhydrous conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide anion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various phosphonium salts depending on the nucleophile used.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphines.
Applications De Recherche Scientifique
Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used to study the effects of phosphonium salts on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes via the Wittig reaction. The molecular targets and pathways involved include the interaction of the phosphonium ylide with the carbonyl carbon, leading to the formation of a new carbon-carbon double bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Phenyltriphenylphosphonium bromide
Uniqueness
Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide is unique due to the presence of the 5-(trimethylsilyl)-3-furanyl group. This group imparts specific reactivity and steric properties to the compound, making it suitable for specialized applications in organic synthesis. The trimethylsilyl group can also be used as a protecting group for hydroxyl functionalities, adding to the versatility of the compound.
Propriétés
Numéro CAS |
223269-84-9 |
|---|---|
Formule moléculaire |
C26H28BrOPSi |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
triphenyl-[(5-trimethylsilylfuran-3-yl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C26H28OPSi.BrH/c1-29(2,3)26-19-22(20-27-26)21-28(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25;/h4-20H,21H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
MZVQIGQCLNQQOY-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)C1=CC(=CO1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


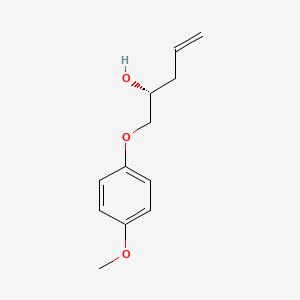
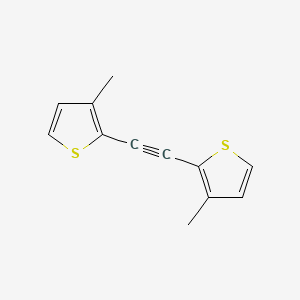


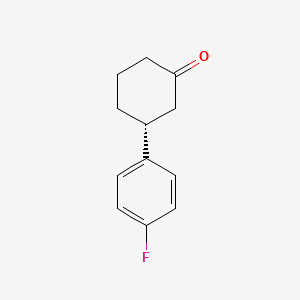
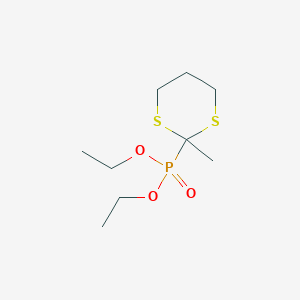
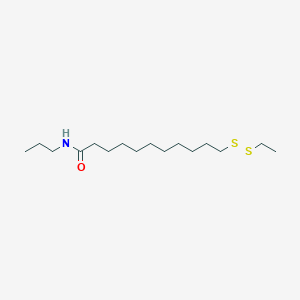
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
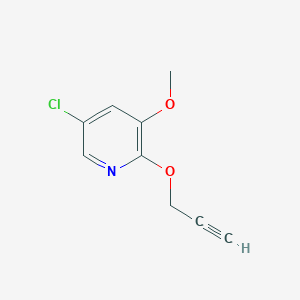
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
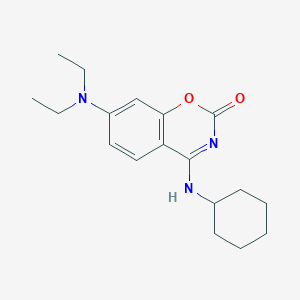

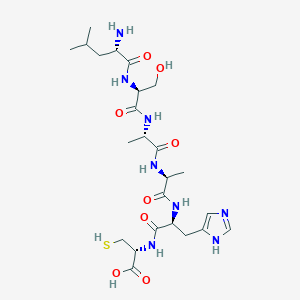
![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
